![molecular formula C21H20ClN3O3 B4733294 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B4733294.png)
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide, commonly known as BCF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCF-2 is a benzofuran derivative that belongs to the class of piperazine compounds. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of BCF-2 is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, modulating the activity of these receptors and resulting in the desired therapeutic effects.
Biochemical and Physiological Effects:
BCF-2 has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, resulting in anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCF-2 is its high binding affinity towards serotonin 5-HT1A and dopamine D2 receptors, making it a promising candidate for drug development. However, one of the limitations of BCF-2 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BCF-2. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to explore its potential as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to optimize the synthesis of BCF-2 and improve its solubility in water for in vivo applications.
Scientific Research Applications
BCF-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant binding affinity towards serotonin 5-HT1A and dopamine D2 receptors, making it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-3-6-17(13-16)24-8-10-25(11-9-24)20(26)14-23-21(27)19-12-15-4-1-2-7-18(15)28-19/h1-7,12-13H,8-11,14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKQZYCQSQMCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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